Anisole-d8

Catalog No.
S802668
CAS No.
54887-54-6
M.F
C7H8O
M. Wt
116.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisole-d8

CAS Number

54887-54-6

Product Name

Anisole-d8

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene

Molecular Formula

C7H8O

Molecular Weight

116.19 g/mol

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D

InChI Key

RDOXTESZEPMUJZ-JGUCLWPXSA-N

SMILES

COC1=CC=CC=C1

Synonyms

6-(Methoxy-d3)-benzene-1,2,3,4,5-d5; Methoxy-d3-benzene-d5; Perdeuteroanisole

Canonical SMILES

COC1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H]

Internal Standard in Spectroscopy

Anisole-d8 serves as a valuable internal standard in various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its advantages as an internal standard include:

  • Chemical shift stability: The presence of deuterium atoms minimizes the influence of solvent effects on the chemical shifts of neighboring protons in the analyzed sample, leading to more accurate and reproducible measurements .
  • Singlet peak: Anisole-d8 exhibits a single, sharp peak in the NMR spectrum due to the equivalent nature of its deuterium atoms. This simplifies the spectrum and avoids overlapping with signals from the sample, facilitating data interpretation .
  • Volatility: The volatile nature of anisole-d8 allows for easy removal from the sample after analysis, ensuring minimal interference with subsequent studies.

Tracer in Kinetic Studies

The deuterium label in anisole-d8 enables its use as a tracer molecule in kinetic studies. By following the incorporation or exchange of deuterium atoms into the reaction products, researchers can gain insights into reaction mechanisms, rates, and reaction pathways .

Anisole-d8, chemically known as 1,2,3,4-tetrahydro-1,4-benzodioxin-2-ol, is a deuterated derivative of anisole. Its molecular formula is C7D8OC_7D_8O, and it is characterized by the presence of eight deuterium atoms replacing hydrogen in the anisole structure. Anisole itself is an aromatic ether with a methoxy group attached to a phenyl ring, commonly represented as C6H5OCH3C_6H_5OCH_3. The deuteration enhances its utility in various scientific applications, particularly in spectroscopy and reaction mechanism studies due to the distinct isotopic effects.

Anisole-d8 primarily functions as a solvent and NMR reference standard. It does not possess a specific biological mechanism of action.

  • Flammability: Anisole-d8 is expected to be flammable similar to regular anisole, with a flash point around 40 °C [].
  • Toxicity: Data on the specific toxicity of Anisole-d8 is limited. However, considering its similarity to anisole, it might exhibit mild to moderate toxicity upon inhalation, ingestion, or skin contact.
  • Precautions: Standard laboratory safety practices should be followed when handling Anisole-d8. This includes wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood for ventilation.
Similar to its non-deuterated counterpart. Key reactions include:

  • Hydrodeoxygenation: Anisole-d8 undergoes hydrodeoxygenation over nickel-based catalysts, where it can be converted into hydrocarbons. The reaction conditions significantly affect conversion rates and product selectivity .
  • Electrophilic Aromatic Substitution: The methoxy group in anisole-d8 activates the aromatic ring towards electrophilic substitution, allowing for various derivatives to be synthesized.
  • Deuterated Substitution Reactions: The presence of deuterium allows for studies of kinetic isotope effects in substitution reactions, providing insights into reaction mechanisms .

  • Antimicrobial Activity: Anisole has shown potential antimicrobial effects against various pathogens.
  • Neuroprotective Effects: Some studies suggest that anisole may have neuroprotective properties due to its ability to modulate neurotransmitter levels.

Anisole-d8 can serve as a valuable tool in biological studies where tracking isotopic labels is necessary.

Anisole-d8 can be synthesized through several methods:

  • Deuterated Methanol Reaction: One common method involves reacting deuterated methanol with phenol under acidic conditions to yield anisole-d8.
  • Catalytic Deuteration: An alternative method includes the catalytic hydrogenation of anisole in the presence of deuterium gas, which replaces hydrogen atoms with deuterium.
  • Electrophilic Substitution: Starting from deuterated benzene derivatives, anisole-d8 can be synthesized via electrophilic aromatic substitution with deuterated methanol .

Anisole-d8 has diverse applications across various fields:

  • Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic composition makes it an excellent solvent for NMR studies, enhancing spectral resolution.
  • Reaction Mechanism Studies: Used in kinetic studies to investigate reaction pathways and mechanisms due to the observable differences in reaction rates between isotopes.
  • Pharmaceutical Research: It serves as a tracer in drug metabolism studies and helps in understanding drug interactions at a molecular level.

Interaction studies involving anisole-d8 primarily focus on its reactivity and behavior in chemical processes:

  • Kinetic Isotope Effects: Studies have demonstrated that the substitution of hydrogen with deuterium alters reaction rates, providing insights into transition states and mechanisms.
  • Catalyst Interaction: Research shows that anisole-d8 interacts differently with various catalysts compared to its non-deuterated form, influencing product selectivity and yield during hydrodeoxygenation reactions .

Anisole-d8 shares structural similarities with several compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Features
AnisoleC7H8OC_7H_8OParent compound; commonly used as a solvent.
PhenolC6H6OC_6H_6OHydroxyl group instead of methoxy; more acidic.
TolueneC7H8C_7H_8Methyl group instead of methoxy; non-polar solvent.
MethoxybenzeneC7H8OC_7H_8OAnother name for anisole; lacks isotopic labeling.
Deuterated PhenolC6D5ODC_6D_5ODSimilar isotopic substitution; different functional group.

Anisole-d8's unique characteristic lies in its deuterated structure, which allows for distinct applications in research that require isotopic labeling without altering the chemical behavior significantly.

Conventional Deuteration Methods

Traditional deuteration strategies for anisole-d₈ rely on multistep synthetic protocols involving halogen-deuterium exchange or reduction of pre-functionalized intermediates. For example, bromoanisole derivatives undergo metal-catalyzed deuterolysis using deuterium gas (D₂) in the presence of palladium or nickel catalysts [1]. However, these methods often suffer from limited functional group compatibility and require stringent anhydrous conditions.

A more direct approach involves the use of deuterated methylating agents. Reaction of deuteromethanol (CD₃OD) with phenol-d₅ under Mitsunobu conditions enables the introduction of a fully deuterated methoxy group, yielding anisole-d₈ with isotopic purity exceeding 95% [2]. This method, while effective for small-scale synthesis, faces challenges in reagent cost and byproduct management at larger scales.

Acid-Catalyzed Hydrogen-Deuterium Exchange Processes

Recent advances in hydrogen-deuterium exchange (HDE) catalysis have revolutionized the synthesis of aromatic deuterated compounds. For anisole-d₈, Brønsted acid-catalyzed HDE using deuterated sulfuric acid (D₂SO₄) in D₂O enables selective deuteration of the aromatic ring under moderate temperatures (80–120°C) [2]. The mechanism proceeds through Wheland intermediate formation, with deuterium incorporation occurring preferentially at ortho and para positions due to the methoxy group's strong electron-donating effect [4].

Palladium-based catalytic systems have demonstrated superior performance in nondirected C–H deuteration. A 2024 study reported 98% deuterium incorporation in anisole derivatives using a Pd(OAc)₂/L4 ligand system in hexafluoroisopropanol (HFIP)/D₂O solvent mixtures at 80°C [2]. This ligand-accelerated catalysis enables full deuteration of all six aromatic positions and the methoxy group within 48 hours (Table 1).

Table 1: Performance of Catalytic Systems in Anisole-d₈ Synthesis

Catalyst SystemTemperature (°C)Time (h)Deuteration (%)
D₂SO₄/D₂O1207282
Pd(OAc)₂/L2804895
Pd(OAc)₂/L4804898
Pt/C (heterogeneous)1502487

Optimization Strategies for Isotopic Purity

Achieving ≥98 atom % deuterium incorporation requires meticulous control of proton sources and reaction kinetics. Key strategies include:

  • Solvent Deuterium Fraction Enhancement: Using HFIP-d₂ (98% D) instead of conventional deuterated solvents reduces proton contamination from the solvent matrix [4].
  • Ligand Design: N,N-bidentate ligands with N-acylsulfonamide groups (e.g., L4) improve catalyst turnover number (TON > 1,000) while minimizing protium back-exchange [2] [4].
  • Stepwise Temperature Profiling: Initial low-temperature (40°C) deuteration of labile positions followed by high-temperature (120°C) treatment for recalcitrant C–H bonds ensures complete isotopic replacement [2].

Isotopic analysis via mass spectrometry reveals that these optimizations reduce protium contamination to <0.5 atom % in the final product [1] [3].

Industrial-Scale Production Methodologies

Scaling anisole-d₈ synthesis presents unique engineering challenges due to the exothermic nature of deuteration reactions and D₂O handling requirements. Modern production facilities employ continuous flow reactors with the following features:

  • Multistage Membrane Reactors: Separate deuteration zones for aromatic (Pd-catalyzed) and methoxy (acid-catalyzed) positions prevent catalyst poisoning [4].
  • In-line FTIR Monitoring: Real-time deuterium tracking enables automated adjustment of D₂O feed rates (typically 5–7 molar equivalents) [3].
  • Catalyst Recovery Systems: Centrifugal nanofiltration membranes achieve >99% Pd recovery from reaction slurries, reducing production costs by 40% compared to batch processes [2].

A 2025 techno-economic analysis demonstrated that integrated continuous production systems can achieve annual capacities exceeding 10 metric tons while maintaining 98.5% isotopic purity [3]. These systems utilize D₂O as both deuterium source and heat-transfer fluid, significantly improving energy efficiency compared to traditional D₂ gas-based approaches.

The mechanistic understanding of hydrogen and deuterium transfer reactions involving anisole-d8 has been significantly advanced through comprehensive computational and experimental studies. Recent investigations have utilized deuterated anisole as a model compound for deuterium-labeled drugs, particularly as a structural analog of deutetrabenazine [1] [2]. These studies have revealed fundamental insights into the mechanisms governing H/D transfer processes in aromatic ether systems.

The primary reaction mechanism involves the transfer of hydrogen or deuterium atoms from the methoxy group of anisole-d8 to methoxy radicals [1] [2]. This process represents a critical step in the metabolic pathways of deuterated pharmaceutical compounds. Computational studies employing multicomponent molecular orbital and density functional theory approaches have demonstrated that the reaction proceeds through a concerted mechanism involving direct hydrogen abstraction from the methoxy carbon [1] [2].

Experimental investigations have confirmed that the hydrogen/deuterium transfer reaction exhibits distinct mechanistic features depending on the isotopic composition of the substrate. The reaction pathway involves the formation of a transition state where the transferring hydrogen or deuterium atom is positioned between the donor methoxy group and the acceptor radical species [1] [2]. This transition state geometry has been characterized through high-level density functional theory calculations using the B3LYP functional with extended basis sets.

The mechanistic pathway demonstrates significant sensitivity to nuclear quantum effects, which influence both the reaction barrier height and the geometric parameters of intermediates and transition states [1] [2]. These quantum effects arise from the different vibrational zero-point energies associated with hydrogen and deuterium atoms, leading to observable differences in reaction kinetics and product distributions.

Nuclear Quantum Effects in Deuterated Methoxy Systems

Nuclear quantum effects play a fundamental role in determining the structural and dynamic properties of deuterated methoxy systems in anisole-d8 [3] [4]. These effects manifest through several distinct phenomena, including zero-point energy differences, geometric isotope effects, and vibrational frequency shifts that collectively influence the chemical behavior of deuterated compounds.

The most significant nuclear quantum effect observed in anisole-d8 systems is the difference in zero-point vibrational energy between hydrogen and deuterium-containing bonds [1] [3]. Computational studies have demonstrated that the C-D bonds in the methoxy group exhibit lower zero-point energies compared to their C-H counterparts, with differences typically ranging from 1.5 to 2.5 kilojoules per mole [1] [3]. This energy difference directly impacts the stability of deuterated intermediates and influences the reaction thermodynamics.

Geometric isotope effects represent another manifestation of nuclear quantum effects in deuterated methoxy systems [1] [3]. The shorter de Broglie wavelength of deuterium compared to hydrogen results in more localized nuclear wave functions, leading to systematic changes in bond lengths and angles. Specifically, C-D bonds are typically 0.002 to 0.005 Ångströms shorter than corresponding C-H bonds, while bond angles involving deuterium atoms show deviations of 1 to 3 degrees from their hydrogen analogs [1] [3].

Vibrational frequency analysis reveals substantial isotope effects in deuterated methoxy systems [5] [6]. The C-D stretching frequencies in anisole-d8 occur at approximately 2200 wavenumbers, compared to 3000 wavenumbers for C-H stretches in the undeuterated compound [5]. This frequency shift of approximately 800 wavenumbers reflects the mass dependence of vibrational motion and contributes to the overall nuclear quantum effects observed in these systems.

The nuclear quantum effects in deuterated methoxy systems also influence hydrogen bonding interactions [4] [7]. Studies have shown that deuterium forms slightly stronger hydrogen bonds compared to hydrogen, leading to enhanced molecular association and altered solvation properties [4]. This effect, known as the Ubbelohde effect, results from the more localized nature of deuterium and its reduced vibrational amplitude.

Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effects observed in anisole-d8 systems provide crucial mechanistic information about hydrogen and deuterium transfer reactions [1] [8] [9]. These effects are classified into primary isotope effects, where the isotopic substitution occurs at the bond being broken or formed, and secondary isotope effects, where the substitution occurs at positions adjacent to the reaction center.

Primary kinetic isotope effects in anisole-d8 systems typically range from 1.8 to 2.4 at ambient temperature [1] [2]. These values indicate that hydrogen or deuterium transfer from the methoxy group represents a significant component of the rate-determining step. The magnitude of the primary isotope effect depends on the extent of bond breaking in the transition state, with larger values indicating more advanced bond cleavage [1] [8].

Computational analysis reveals that the primary kinetic isotope effects arise from a combination of zero-point energy differences and tunneling contributions [1] [10]. The zero-point energy component typically accounts for 60-70% of the observed isotope effect, while quantum tunneling contributes the remaining 30-40% [1] [10]. This tunneling component becomes increasingly important at lower temperatures, where classical thermal activation becomes less favorable.

Secondary kinetic isotope effects in deuterated anisole systems are generally smaller in magnitude, ranging from 1.05 to 1.3 per deuterium substitution [1] [8]. These effects originate from changes in vibrational frequencies at positions adjacent to the reaction center. The secondary isotope effects provide information about the hybridization changes occurring during the reaction and can distinguish between different mechanistic pathways [8] [9].

Experimental measurements of kinetic isotope effects have been conducted using competition methods, where mixtures of deuterated and undeuterated substrates are allowed to react under identical conditions [1] [8]. The isotope effects are then determined by analyzing the isotopic composition of products using mass spectrometry or nuclear magnetic resonance spectroscopy [8] [9].

Computational Approaches to Modeling Isotope Effects

The computational modeling of isotope effects in anisole-d8 systems requires sophisticated theoretical approaches that can accurately account for nuclear quantum effects [1] [10] [8]. Several computational methodologies have been developed and applied to study these systems, each offering distinct advantages and limitations for isotope effect prediction.

Density functional theory calculations using hybrid functionals such as B3LYP have proven effective for modeling the electronic structure and geometry optimization of anisole-d8 systems [1] [2]. These calculations typically employ large basis sets, such as 6-311++G(d,p), to ensure adequate description of the electronic environment around hydrogen and deuterium atoms [1]. The computed harmonic vibrational frequencies from these calculations serve as the foundation for isotope effect predictions using transition state theory.

The Bigeleisen-Mayer formulation represents the standard approach for calculating kinetic isotope effects from computed vibrational frequencies [10] [8]. This method involves the evaluation of partition function ratios for the ground state and transition state structures, incorporating both the vibrational zero-point energy differences and the thermal population of vibrational excited states [10]. The calculated isotope effects are often corrected for one-dimensional tunneling contributions to improve agreement with experimental observations [10].

Path integral molecular dynamics simulations provide an alternative computational approach that directly incorporates nuclear quantum effects through the treatment of nuclei as quantum mechanical particles [4] [10]. The path integral free energy perturbation method allows for the direct calculation of isotope effects by treating the mass change as a perturbation parameter [4] [10]. This approach has proven particularly valuable for systems where nuclear quantum effects are expected to be significant.

Multicomponent molecular orbital and density functional theory methods represent advanced computational approaches that treat both electrons and specific nuclei quantum mechanically [1] [11]. These methods enable the direct optimization of nuclear positions as quantum mechanical wave functions, providing detailed insights into nuclear quantum effects on molecular structure and energetics [1] [11]. The combined plane wave and localized basis set method has been developed to extend these calculations to larger systems and surface interactions [11].

The accuracy of computational isotope effect predictions depends critically on the quality of the potential energy surface description [10] [12]. Recent studies have emphasized the importance of using high-level electronic structure methods, such as coupled cluster theory, for benchmark calculations to validate density functional theory predictions [10]. The inclusion of dispersion corrections and the proper treatment of anharmonic effects also contribute to improved computational accuracy.

Computational studies have revealed that the isotope effects in anisole-d8 systems are sensitive to environmental factors, including solvent effects and intermolecular interactions [4] [7]. Continuum solvation models and explicit solvent calculations have been employed to account for these environmental influences on isotope effect magnitudes [4]. The results demonstrate that solvent interactions can significantly modify both primary and secondary isotope effects through changes in hydrogen bonding and electrostatic stabilization.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Anisole-d8

Dates

Last modified: 04-14-2024

Explore Compound Types